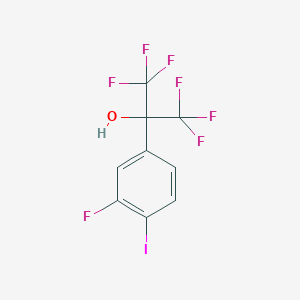

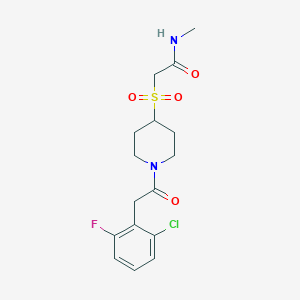

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1,3,3,3-Hexafluoro-2-propanol, commonly abbreviated as HFIP, is an organic compound with the formula (CF3)2CHOH . It is a colorless, volatile liquid with a pungent odor . This fluoroalcohol finds use as a solvent in organic chemistry .

Synthesis Analysis

Hexafluoro-propan-2-ol is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The reaction can be represented as (CF3)2CO + H2 → (CF3)2CHOH .Molecular Structure Analysis

The chemical formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF3CH(OH)CF3 . Its molar mass is 168.04 g/mol .Chemical Reactions Analysis

As a solvent, hexafluoro-2-propanol is polar and exhibits strong hydrogen bonding properties . It enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones . It is also used as the solvent for Lewis-acid catalyzed ring opening of epoxides .Physical And Chemical Properties Analysis

Hexafluoro-2-propanol is transparent to UV light with high density, low viscosity, and low refractive index . It has a boiling point of 58 °C and a melting point of -4 °C . It is miscible in water .Scientific Research Applications

Synthetic Applications

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol has been utilized in various synthetic applications. For instance, Babadzhanova et al. (2005) developed a convenient synthetic procedure for obtaining various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, demonstrating the compound's versatility in synthesis (Babadzhanova et al., 2005).

Crystal Structure Analysis

Shi-Juan Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol and conducted an X-ray structure analysis, highlighting the compound's relevance in crystallography and its potential in synthesizing organic fluoro-containing polymers (Li et al., 2015).

Solvent Properties in Chemical Reactions

The compound's solvent properties significantly influence chemical reactions. For instance, Colomer et al. (2016) found that hexafluoroisopropan-2-ol (HFIP) is a beneficial solvent for hypervalent iodine-initiated cycloaddition, altering synthetic reactivity through strong hydrogen bonding (Colomer et al., 2016).

Application in Fluoro-Containing Materials

Research by Hollóczki et al. (2017) investigated the catalytic activity of mixtures containing 1,1,1,3,3,3-hexafluoro-2-propanol, revealing its significant role in forming microheterogeneous structures essential for specific catalytic reactions (Hollóczki et al., 2017).

Influence in Liquid Crystal Technology

The compound's derivatives have been explored in the field of liquid crystal technology. Booth et al. (1993) synthesized fluorosubstituted chiral liquid crystals derived from related compounds, demonstrating the influence of fluoro substituents in liquid-crystalline properties (Booth et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

Hexafluoro-2-propanol has found use in biochemistry to solubilize peptides and to monomerize β-sheet protein aggregates . Because of its acidity (pKa = 9.3), it can be used as acid in volatile buffers for ion pair HPLC – mass spectrometry of nucleic acids . It is also a specialty solvent for some polar polymers .

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F7IO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRXCWWQPLTROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

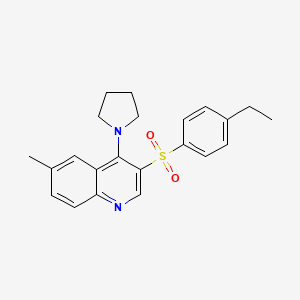

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)

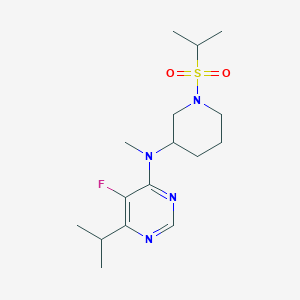

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)

![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)

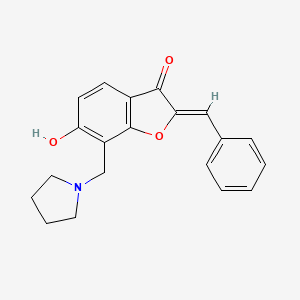

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)